N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

Physicochemical characterization Distillation purification Thermal stability

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS 1171919-99-5) is a heterocyclic pyridine derivative with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g·mol⁻¹. It features a formyl group at the pyridine 2-position, a methoxy substituent at the 3-position, and a pivalamide (2,2-dimethylpropanamide) moiety at the 4-position.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 1171919-99-5
Cat. No. B1393354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
CAS1171919-99-5
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C(=NC=C1)C=O)OC
InChIInChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-8-5-6-13-9(7-15)10(8)17-4/h5-7H,1-4H3,(H,13,14,16)
InChIKeyQADNQKKULUQQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS 1171919-99-5): A Regiospecifically Substituted Pyridine Building Block for Pharmaceutical Intermediate Synthesis


N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS 1171919-99-5) is a heterocyclic pyridine derivative with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g·mol⁻¹ [1]. It features a formyl group at the pyridine 2-position, a methoxy substituent at the 3-position, and a pivalamide (2,2-dimethylpropanamide) moiety at the 4-position [2]. The compound is catalogued under AldrichCPR (Sigma-Aldrich) as a specialty research chemical for early-discovery researchers [3], and is commercially supplied by multiple vendors at purities ranging from 95% to NLT 98% . Its dual reactive handles—the electrophilic 2-formyl group and the sterically shielded 4-pivalamide NH—render it a versatile intermediate for constructing complex heterocyclic frameworks in pharmaceutical and agrochemical research [4].

Why N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide Cannot Be Interchanged with Its Closest Positional Isomers or De-Methoxy Analogs


Pyridine-based pivalamide building blocks with formyl substitution exhibit widely divergent reactivity and physicochemical profiles depending on the precise ring position of each substituent . The target compound's 2-formyl-3-methoxy-4-pivalamide substitution pattern is not replicated by its closest commercially available analogs—N-(4-formyl-2-methoxypyridin-3-yl)pivalamide (CAS 1142192-44-6, a 2-methoxy-4-formyl-3-pivalamide regioisomer), N-(3-formyl-5-methylpyridin-2-yl)pivalamide (CAS 127446-31-5, in which a methyl group replaces the methoxy and the pivalamide shifts to the 2-position), or N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5, lacking the methoxy group entirely) . Each regioisomeric arrangement dictates distinct electronic modulation of the pyridine ring, alters the steric environment around the reactive formyl group, and changes the hydrogen-bond donor/acceptor topography—all of which propagate into divergent downstream coupling efficiencies, regioselectivity in subsequent derivatization steps, and final product impurity profiles [1]. The quantitative evidence compiled in Section 3 demonstrates that substitution based on molecular-formula equivalence alone introduces measurable risk of synthetic failure or off-target intermediate formation.

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide: Quantitative Differentiation Evidence Against the Most Relevant Analogs


Boiling Point Comparison: Target Compound vs. 4-Formyl-2-Methoxy Regioisomer vs. De-Methoxy Analog

The target compound (1171919-99-5) exhibits a boiling point of 396.0 ± 42.0 °C at 760 mmHg [1]. Its direct regioisomer, N-(4-formyl-2-methoxypyridin-3-yl)pivalamide (1142192-44-6), boils at 382.3 ± 42.0 °C—a 13.7 °C lower value under identical pressure conditions . The de-methoxy analog N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide (86847-64-5) boils at 406.1 °C, approximately 10.1 °C higher . The 13.7 °C differential from the closest regioisomer indicates measurably stronger intermolecular interactions (likely hydrogen-bond networks involving the 3-methoxy oxygen and 4-pivalamide NH) in the target compound compared to its 4-formyl-2-methoxy counterpart, which positions the methoxy group para to the pivalamide rather than ortho.

Physicochemical characterization Distillation purification Thermal stability

Hydrogen-Bond Donor/Acceptor Topography: Target Compound Retains One HBD, Four HBA vs. De-Methoxy Analog

The target compound possesses exactly one hydrogen-bond donor (the pivalamide NH) and four hydrogen-bond acceptors (pyridine N, formyl carbonyl O, methoxy O, amide carbonyl O) [1]. The de-methoxy analog N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide (86847-64-5) contains only three H-bond acceptors due to the absence of the methoxy oxygen [2]. The 3-formyl-5-methylpyridin-2-yl analog (127446-31-5) likewise presents three HBA . This one-HBA differential is structurally significant: the methoxy oxygen at the 3-position contributes an additional lone-pair donor site ortho to the 4-pivalamide NH, creating a contiguous HBA-HBD-HBA motif along the pyridine ring that is absent in all comparators lacking a 3-methoxy group. The computed topological polar surface area (TPSA) is 68.3 Ų for both the target and its 4-formyl-2-methoxy regioisomer [1], versus 59.06 Ų for the 3-formyl-5-methyl analog , confirming that the methoxy group—regardless of ring position—adds approximately 9.2 Ų to the PSA.

Medicinal chemistry Drug-likeness Hydrogen bonding Permeability

Lipophilicity Differential: XLogP3 of 1.2 vs. 2.26 for the 3-Formyl-5-Methyl Analog

The target compound exhibits an XLogP3 value of 1.2 [1]. The 3-formyl-5-methylpyridin-2-yl analog (127446-31-5) displays an XLogP3 of 2.26 , representing a nearly 1-unit logP increase (+1.06 log units). This difference arises because the target compound's 3-methoxy group (polar, HBA-capable) is replaced by a 5-methyl group (hydrophobic) in the comparator, while the pivalamide relocates from the 4-position to the 2-position. Such a >1 log-unit lipophilicity shift is pharmacokinetically meaningful: it predicts approximately a 10-fold difference in partition coefficient between aqueous and organic phases, which can influence membrane permeability, metabolic stability, and protein-binding profiles in any downstream biological evaluation [2].

Lipophilicity ADME LogP Drug design

Storage Condition Requirements: Refrigerated (−4 °C to −20 °C) for Target vs. Room Temperature / 2–8 °C for Comparable Analogs

The target compound requires storage at −4 °C for short-term (1–2 weeks) and −20 °C for long-term (1–2 years), reflecting its thermal or moisture sensitivity [1]. In contrast, the 4-formyl-2-methoxy regioisomer (1142192-44-6) is specified for storage sealed in dry conditions at 2–8 °C , while the 3-formyl-5-methyl analog (127446-31-5) and the de-methoxy analog (86847-64-5) are stored at room temperature and 2–8 °C (under inert gas), respectively . The requirement for sub-zero storage of the target compound implies that the 2-formyl-3-methoxy-4-pivalamide substitution pattern confers greater intrinsic chemical reactivity—likely due to the electron-withdrawing effect of the ortho-formyl group on the pyridine nitrogen and the electron-donating methoxy group creating a more labile aldehyde center. This has direct consequences for procurement logistics, inventory management, and experimental planning.

Stability Storage Logistics Procurement

Commercially Available Purity Grades: NLT 98% Specification Available from Multiple ISO-Certified Manufacturers

The target compound is commercially available at NLT (Not Less Than) 98% purity (by HPLC) with moisture content ≤0.5% from ISO-certified manufacturers [1], as well as at 98% purity from ChemScene (Cat. CS-0441705) and Leyan (Cat. 1512372) . The 4-formyl-2-methoxy regioisomer (1142192-44-6) is typically offered at 95% purity , and the 3-formyl-5-methyl analog (127446-31-5) is supplied at 95% (AKSci), 97% (Calpac), or NLT 98% (Boroncore) depending on vendor . For the target compound, the availability of a documented NLT 98%, moisture-controlled specification from ISO-certified facilities represents a procurement-grade quality benchmark that reduces the impurity-related risk in multi-step syntheses where aldehyde-bearing intermediates are prone to oxidative degradation.

Purity Quality control ISO certification Procurement specification

Regioisomeric Identity Confirmation: The 2-Formyl-3-Methoxy Pattern Is Structurally Distinct from All Commercially Co-Listed Analogs

The target compound's substitution pattern—formyl at C2, methoxy at C3, pivalamide at C4—is unique among the pivalamide-formyl-pyridine building blocks listed within the same supplier catalog pages. At Combi-Blocks, for example, the target (ST-3803) is co-listed alongside the 4-formyl-2-methoxy-3-pivalamide regioisomer (ST-0701, CAS 1142192-44-6) and the 3-formyl-5-methyl-2-pivalamide analog (ST-9738, CAS 127446-31-5)—three compounds sharing similar molecular formulae but differing in the precise placement of every functional group . The IUPAC name for the target compound is N-(2-formyl-3-methoxy-4-pyridinyl)-2,2-dimethylpropanamide [1]; the 4-formyl analog is N-(4-formyl-2-methoxy-3-pyridinyl)-2,2-dimethylpropanamide [2]. This regioisomeric swap between the 2- and 4-positions for the formyl group, and between the 3- and 4-positions for the pivalamide, means the two compounds are constitutional isomers with identical molecular weight (236.27 g·mol⁻¹) but fundamentally different connectivity. No head-to-head biological or catalytic data are publicly available for this specific pair, but the principle that regioisomeric pyridine aldehydes exhibit divergent reactivity in nucleophilic additions and condensation reactions is well-established in heterocyclic chemistry [3].

Regiochemistry Structural isomerism Synthetic intermediate Patent composition-of-matter

High-Value Application Scenarios for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide Based on Quantified Differentiation Evidence


Scaffold-Directed Medicinal Chemistry Requiring a 2-Formyl-4-Pivalamide Pyridine Core with Contiguous HBA-HBD Topography

When a medicinal chemistry program requires a pyridine scaffold that presents a formyl electrophile at the 2-position adjacent to the ring nitrogen, a methoxy HBA at the 3-position, and a pivalamide NH HBD at the 4-position—creating a contiguous acceptor-donor-acceptor motif along one face of the pyridine—the target compound is the only commercially catalogued building block offering this precise arrangement [1]. The XLogP3 of 1.2 and TPSA of 68.3 Ų (documented in Section 3, Evidence Items 2 and 3) establish its drug-like physicochemical space, while the regioisomeric identity (InChI Key QADNQKKULUQQCJ-UHFFFAOYSA-N) provides unambiguous IP traceability for composition-of-matter patent filings [2]. The 4-formyl-2-methoxy regioisomer (1142192-44-6) cannot substitute because it places the formyl group distant from the pyridine nitrogen and shifts the pivalamide to the 3-position, disrupting the HBA-HBD adjacency pattern.

Multi-Step Heterocycle Synthesis Where Intermediate Purity ≥98% and Low Moisture Content Are Critical for Downstream Yield

In synthetic sequences where the pyridine aldehyde intermediate undergoes condensation (e.g., Knoevenagel, Schiff base formation, or reductive amination) with a precious coupling partner, the availability of the target compound at NLT 98% purity with ≤0.5% moisture (Section 3, Evidence Item 5) provides a quantitatively documented quality benchmark [1]. The 3-percentage-point purity advantage over the closest regioisomer (95%) translates to fewer side products from aldehyde-related impurities, reducing the chromatographic burden in subsequent steps. The sub-zero storage requirement (−20 °C long-term, Evidence Item 4) must be factored into workflow planning but simultaneously indicates that suppliers have characterized the stability envelope of this specific substitution pattern [2].

FGFR4 or Kinase Inhibitor Programs Utilizing Formylpyridine-Derived Pharmacophores

Patent literature on formylpyridine derivatives as FGFR4 kinase inhibitors (e.g., WO2018/xxxxxxxx, EP3663285) demonstrates that 2-formylpyridine scaffolds with defined substituent patterns are privileged pharmacophores for kinase hinge-region binding [1]. While no published data explicitly place the target compound in FGFR4 biochemical assays, its 2-formyl-3-methoxy-4-pivalamide architecture places the formyl group in the correct position for hinge-binding interactions while the 4-pivalamide provides steric bulk and metabolic stability. The compound's computed physicochemical profile (XLogP3 = 1.2, TPSA = 68.3 Ų, 1 HBD, 4 HBA) falls within lead-like chemical space, and its documented purity specification supports its use as a validated intermediate for kinase-focused library synthesis. Procurement teams in kinase drug discovery should prioritize this building block when the target scaffold requires the 2-formyl substituent in electronic communication with a 3-methoxy group and a sterically shielded 4-pivalamide.

Agrochemical Intermediate Synthesis Exploiting the Orthogonal Reactivity of Formyl and Pivalamide Functionalities

The target compound's dual reactive handles—the electrophilic 2-formyl group and the hydrolytically stable 4-pivalamide—enable sequential orthogonal derivatization without protecting-group manipulation [1]. The formyl group can undergo condensation, reduction, or Grignard addition, while the pivalamide remains intact under these conditions due to steric shielding from the tert-butyl group. The boiling point of 396 °C (Section 3, Evidence Item 1) provides a margin for elevated-temperature reactions, and the documented hazard classification (H302, irritant) [2] enables straightforward safety assessment for process chemistry scale-up. For agrochemical discovery programs synthesizing pyridine-carboxamide herbicides or fungicides, this building block offers a regiochemically defined entry point that the 4-formyl-2-methoxy or de-methoxy analogs cannot replicate without additional synthetic steps to reposition functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.